2-羟基苯甲酰-N-叔丁酯

概述

描述

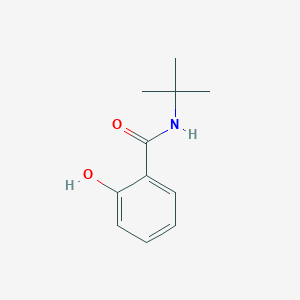

n-Tert-butyl-2-hydroxybenzamide: is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol . It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a hydroxyl group attached to the benzene ring, making it a versatile molecule for various chemical reactions and applications.

科学研究应用

Chemistry: n-Tert-butyl-2-hydroxybenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and pharmaceuticals .

Biology: In biological research, n-tert-butyl-2-hydroxybenzamide is used to study enzyme inhibition and protein interactions. Its structure allows it to interact with specific biological targets, making it useful in drug discovery and development .

Medicine: Its ability to interact with biological targets makes it a valuable candidate for drug design .

Industry: In the industrial sector, n-tert-butyl-2-hydroxybenzamide is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various industrial applications .

准备方法

Synthetic Routes and Reaction Conditions:

Ritter Reaction: One of the common methods for synthesizing n-tert-butyl-2-hydroxybenzamide involves the Ritter reaction.

Oxalic Acid Dihydrate Method: Another efficient method involves the use of oxalic acid dihydrate in solvent-free conditions.

Industrial Production Methods: Industrial production of n-tert-butyl-2-hydroxybenzamide often involves large-scale synthesis using the Ritter reaction or oxalic acid dihydrate method. These methods are preferred due to their efficiency, cost-effectiveness, and scalability.

化学反应分析

Types of Reactions:

Oxidation: n-Tert-butyl-2-hydroxybenzamide can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form corresponding amines.

Substitution: Substitution reactions involving n-tert-butyl-2-hydroxybenzamide can occur at the hydroxyl group or the benzene ring. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Oxidation Products: Oxidized derivatives of n-tert-butyl-2-hydroxybenzamide.

Reduction Products: Corresponding amines.

Substitution Products: Substituted benzamides and related compounds.

作用机制

The mechanism of action of n-tert-butyl-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions between the tert-butyl group and the target molecule . The hydroxyl group on the benzene ring also plays a crucial role in the binding process, enhancing the compound’s affinity for its targets .

相似化合物的比较

N-tert-butyl-2-benzothiazolesulfenamide: This compound shares a similar tert-butyl group but has a different functional group attached to the benzene ring.

N-tert-butyl-2-hydroxybenzylamine: Similar in structure but with an amine group instead of an amide group.

Uniqueness: n-Tert-butyl-2-hydroxybenzamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in various fields of research and industry .

生物活性

N-Tert-butyl-2-hydroxybenzamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a tert-butyl group and a hydroxy group attached to a benzamide moiety. This compound has garnered attention for its biological activities, particularly its antioxidant properties and potential applications in treating oxidative stress-related diseases and malaria.

Chemical Structure and Properties

The molecular formula of n-Tert-butyl-2-hydroxybenzamide is CHNO\ and it has a molecular weight of approximately 208.26 g/mol. The structure consists of a benzamide backbone with a hydroxyl group positioned ortho to the amide functional group, which enhances its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 208.26 g/mol |

| Functional Groups | Hydroxyl, Amide |

Antioxidant Properties

Research indicates that n-Tert-butyl-2-hydroxybenzamide exhibits antioxidant properties . These properties are attributed to its ability to form hydrogen bonds and engage in redox reactions, which can neutralize free radicals and reduce oxidative stress in biological systems. Such activity is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

Antimalarial Activity

N-Tert-butyl-2-hydroxybenzamide has also shown potential as an antimalarial agent . Studies suggest that derivatives of this compound may inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. This activity highlights the compound's potential as a scaffold for designing new antimalarial drugs .

The mechanism through which n-Tert-butyl-2-hydroxybenzamide exerts its biological effects involves interactions with specific molecular targets, such as enzymes or receptors involved in oxidative stress pathways. The hydroxyl group enhances binding affinity, potentially influencing various biochemical pathways.

Study on Antioxidant Activity

A study published in 2023 demonstrated that n-Tert-butyl-2-hydroxybenzamide effectively scavenged free radicals in vitro, leading to reduced cell damage in models of oxidative stress. The study utilized various assays to quantify the compound's antioxidant capacity, confirming its potential therapeutic benefits.

Antimalarial Efficacy

In another investigation, derivatives of n-Tert-butyl-2-hydroxybenzamide were tested against multiple strains of P. falciparum. The results indicated that certain modifications to the compound significantly enhanced its efficacy, suggesting that structural optimization could lead to more potent antimalarial agents .

Comparative Analysis with Related Compounds

To better understand the unique properties of n-Tert-butyl-2-hydroxybenzamide, it is useful to compare it with structurally related compounds:

| Compound Name | Key Structural Features | Unique Characteristics |

|---|---|---|

| 3-Amino-N-tert-butyl-2-hydroxybenzamide | Contains an amino group at the meta position | Exhibits enhanced biological activity due to additional amino functionality |

| N-Benzoyl-2-hydroxybenzamide | Lacks tert-butyl substituent | More soluble in polar solvents; different reactivity profile |

| N-Methyl-2-hydroxybenzamide | Contains a methyl group instead of tert-butyl | Shows different pharmacokinetics and biological interactions |

属性

IUPAC Name |

N-tert-butyl-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)12-10(14)8-6-4-5-7-9(8)13/h4-7,13H,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKWLCAFNMVMNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。